(5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
描述
The compound “(5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a structurally complex molecule combining a brominated furan ring, a piperazine moiety, and a substituted thiazole group. Its synthesis likely involves multi-step reactions, including coupling of the bromofuran moiety with a piperazine-thiazolylmethyl intermediate, followed by hydrochlorination to improve solubility and stability. The bromofuran group enhances electrophilic reactivity, while the 4-methoxyphenyl-thiazole component may contribute to aromatic stacking interactions in biological systems. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
属性
IUPAC Name |
(5-bromofuran-2-yl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S.ClH/c1-26-15-4-2-14(3-5-15)16-13-28-19(22-16)12-23-8-10-24(11-9-23)20(25)17-6-7-18(21)27-17;/h2-7,13H,8-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCIDIUTUWBDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(O4)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, with the CAS number 1327505-45-2, is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHBrClNOS
- Molecular Weight : 498.8 g/mol
- Structure : The compound features a furan ring, a thiazole moiety, and a piperazine group, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The thiazole and furan rings are known to exhibit antimicrobial properties. Compounds with similar structures have been reported to inhibit the growth of various bacteria and fungi.
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators.
- Neuroprotective Effects : Some derivatives of piperazine compounds have shown promise in neuroprotection, possibly by enhancing neurotrophic factor signaling pathways.
Biological Activity Data
Antifungal Activity
A study demonstrated that compounds similar to this compound exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL. This suggests a strong potential for development as an antifungal agent .
Cytotoxicity in Cancer Cells
Research indicated that derivatives with similar structural motifs showed cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism involved the disruption of mitochondrial membrane potential leading to apoptosis . For instance, compounds were tested in vitro against MDA-MB-231 (breast) and SK-Hep-1 (liver) cell lines, showing IC50 values in the low micromolar range.
Neuroprotective Studies
In neuroprotective assays, compounds related to this structure were found to enhance the viability of neuronal cells under oxidative stress conditions. This was attributed to their ability to modulate inflammatory pathways and reduce oxidative damage .
科学研究应用
Anticancer Activity
Recent studies have demonstrated the potential of this compound in anticancer applications. For instance, compounds with similar structures have been synthesized and evaluated for their efficacy against various cancer cell lines. In vitro studies using MTT assays revealed that derivatives of thiazole and furan exhibit significant cytotoxic effects on A-549 (lung cancer) and HeLa (cervical cancer) cell lines. The IC values indicated that these compounds could serve as potential leads for new cancer therapies .
Anti-inflammatory Properties
Research has indicated that furan-containing compounds possess anti-inflammatory properties. The compound has been explored for its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation. Further investigation into its mechanism of action could reveal more about its therapeutic potential .
Antimicrobial Activity
The structural components of (5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride suggest potential antimicrobial activity. Compounds with similar thiazole and furan structures have shown effectiveness against various bacterial strains, indicating that this compound may also exhibit similar properties .
Case Study 1: Anticancer Efficacy
A study synthesized several derivatives of the target compound and evaluated their anticancer activity against lung and cervical cancer cell lines. The results showed that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation, researchers focused on the anti-inflammatory effects of furan-based compounds. The compound was tested in animal models for its ability to reduce inflammation markers. Results indicated a significant decrease in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
相似化合物的比较
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, which combines features from multiple pharmacophoric groups. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
Compound A : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences :
- Replaces the bromofuran-piperazine core with a pyrazole-triazole-thiazole system.
- Chlorophenyl and fluorophenyl substituents instead of methoxyphenyl.
- Planar conformation except for one fluorophenyl group, which is perpendicular to the molecular plane, possibly affecting binding pocket interactions .
Compound B : 5-Bromofuran-2-yl-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Key Differences :
- Substitutes the 4-methoxyphenyl-thiazole group with a simpler methyl-thiazole.
- Likely lower molecular weight and altered solubility compared to the target compound .
Functional Analogues
Plant-Derived Bioactive Thiazoles
- Example : Thiazole alkaloids from C. gigantea (e.g., giganticine).
- Comparison :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- The bromofuran moiety may act as a leaving group in nucleophilic substitution reactions, a feature absent in Compound A’s triazole system .
- Limitations and Gaps: No crystallographic or solubility data are available for the target compound, unlike Compound A . Bioactivity studies are needed to validate hypotheses derived from structural analogs.
常见问题
Q. What are the most efficient synthetic routes for preparing (5-bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of substituted thiazole precursors with bromofuran derivatives using reagents like phosphorus oxychloride under reflux (120°C) to form the thiazole-methanone core .
- Step 2 : Functionalization of the piperazine moiety via nucleophilic substitution or reductive amination. For example, coupling 4-(4-methoxyphenyl)thiazol-2-ylmethyl chloride with piperazine under inert conditions .
- Step 3 : Salt formation (hydrochloride) via treatment with HCl in anhydrous ethanol .
- Key Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Structural confirmation requires orthogonal techniques:
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–C bond precision ±0.005 Å) for the methanone-thiazole core .
- Spectroscopy :
- IR : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and C-Br (600–800 cm⁻¹) stretches .
- NMR : Assign protons on the piperazine ring (δ 2.5–3.5 ppm) and methoxyphenyl group (δ 3.8 ppm for OCH₃) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodological Answer : Prioritize target-specific screens:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations via dose-response curves .
- Cellular Viability : Test against cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin) .
- Solubility Assessment : Perform kinetic solubility tests in PBS (pH 7.4) and DMSO to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variable Substituents : Systematically modify the bromofuran (e.g., 5-bromo to 5-iodo), thiazole (e.g., 4-methoxyphenyl to 4-chlorophenyl), and piperazine (e.g., N-methylation) .
- Assay Parallelism : Test derivatives in parallel against primary and secondary targets (e.g., COX-2 vs. 5-LOX) to assess selectivity .
- Computational Modeling : Dock optimized structures into target active sites (e.g., using AutoDock Vina) to predict binding affinities .
Q. What strategies address low aqueous solubility of the hydrochloride salt in in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400/water (1:1 v/v) or cyclodextrin complexes to enhance solubility .
- Prodrug Design : Introduce phosphate or hemisuccinate groups at the methanone oxygen for pH-dependent release .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) and characterize via dynamic light scattering .
Q. How should conflicting bioactivity data between enzyme assays and cellular models be resolved?
- Methodological Answer :
- Orthogonal Validation : Replicate cellular assays with siRNA knockdown of the target to confirm on-mechanism effects .
- Metabolic Stability Check : Incubate the compound with liver microsomes (human/rat) to rule out rapid degradation .
- Data Normalization : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to account for batch effects or plate variability .
Contradiction Analysis & Optimization
Q. What experimental designs mitigate variability in IC₅₀ values across replicate studies?
- Methodological Answer :
- Split-Plot Design : Assign compound batches to main plots, assay plates to subplots, and technical replicates to sub-subplots to isolate error sources .
- Standard Curves : Include reference inhibitors (e.g., staurosporine) in every plate to normalize inter-assay variability .
- Blinded Testing : Use third-party labs for independent validation of high-priority derivatives .
Q. How can synthetic byproducts from the piperazine-thiazole coupling step be minimized?
- Methodological Answer :
- Reagent Optimization : Replace traditional bases (e.g., Et₃N) with polymer-supported bases to reduce side reactions .
- Chromatographic Monitoring : Use prep-HPLC with C18 columns to isolate the desired product from N-alkylation byproducts .
- Temperature Control : Conduct reactions at 0–5°C to slow competing pathways (e.g., over-alkylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
